3,6-diamino-9H-xanthen-9-one

Catalog No.
S3160695
CAS No.
71641-67-3
M.F
C13H10N2O2
M. Wt
226.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-diamino-9H-xanthen-9-one

CAS Number

71641-67-3

Product Name

3,6-diamino-9H-xanthen-9-one

IUPAC Name

3,6-diaminoxanthen-9-one

Molecular Formula

C13H10N2O2

Molecular Weight

226.235

InChI

InChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2

InChI Key

BIYCVSAOMJBWNN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N

solubility

not available

Anti-Inflammatory Drugs

Field: Pharmacology and Medicine

Application: Xanthones, including “3,6-diamino-9H-xanthen-9-one”, have been studied for their potential effectiveness as anti-inflammatory drugs . They have a unique 9H-xanthen-9-one scaffold and are endowed with a large diversity of medical applications, including antioxidant and anti-inflammatory activities .

Methods: A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions .

Results: The data obtained revealed that the most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation, confirming a tight relationship between the xanthone scaffold and the Nrf2 activation as a sign of intracellular cell response towards oxidative stress and inflammation .

Antioxidant Activities

Application: Xanthones, including “3,6-diamino-9H-xanthen-9-one”, have been studied for their antioxidant activities . They have been shown to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages .

Methods: The antioxidant activities of xanthones were evaluated using in vitro and in vivo models. The modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway was particularly studied .

Results: The studies revealed that xanthones enhance the Nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation .

Anti-Cancer Activities

Application: Xanthones, including “3,6-diamino-9H-xanthen-9-one”, have been studied for their potential anti-cancer activities . They have shown promising results in inhibiting the growth of cancer cells .

Methods: A series of xanthones were synthesized and their anti-cancer activities were evaluated using in vitro models .

Results: In particular, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one was found to be the most potent, with an IC50 value of 0.46 ± 0.03 μM against the MDA-MB-231 cell line . The presence of 1,3-dihydroxyl groups with electron-withdrawing groups in the opposite ring gave better inhibitory activities .

α-Glucosidase Inhibition

Application: Xanthones, including “3,6-diamino-9H-xanthen-9-one”, have been studied for their α-glucosidase inhibition activities . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition can help manage diabetes .

Methods: The α-glucosidase inhibition activities of xanthones were evaluated using in vitro models .

Results: The studies revealed that xanthones have promising α-glucosidase inhibition activities .

Anti-Alzheimer Activities

Application: Xanthones, including “3,6-diamino-9H-xanthen-9-one”, have been studied for their potential anti-Alzheimer activities . They have shown promising results in inhibiting the progression of Alzheimer’s disease .

Methods: The anti-Alzheimer activities of xanthones were evaluated using in vitro models .

Results: The studies revealed that xanthones have promising anti-Alzheimer activities .

Synthetic Approaches

Field: Chemistry

Application: Xanthones, including “3,6-diamino-9H-xanthen-9-one”, have been studied for their synthetic approaches . They have shown promising results in the synthesis of biologically active xanthones .

Methods: A series of xanthones were synthesized using different methods, including the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .

Results: The studies revealed that xanthones have promising synthetic approaches .

3,6-Diamino-9H-xanthen-9-one is an organic compound with the molecular formula C13H10N2O2C_{13}H_{10}N_{2}O_{2}. This compound features a xanthene backbone, which is characterized by a fused tricyclic structure composed of two benzene rings and a central oxygen atom. The presence of two amino groups at the 3 and 6 positions of the xanthene structure significantly influences its chemical properties and biological activity. The compound is known for its vibrant color and potential use in various applications, particularly in organic synthesis and biological studies.

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, which may alter its fluorescence properties. For instance, oxidation can lead to the formation of xanthone derivatives.
  • Acylation: The amino groups can participate in acylation reactions, introducing acyl groups that modify the compound's reactivity and solubility.
  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophilic reagents.

These reactions are essential for synthesizing related compounds and modifying the properties of 3,6-diamino-9H-xanthen-9-one for specific applications .

Research indicates that 3,6-diamino-9H-xanthen-9-one exhibits interesting biological activities. It has been studied for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties. Moreover, compounds related to xanthene structures have shown antimicrobial and anticancer activities. The specific mechanisms of action may involve interactions with cellular components or DNA, leading to cytotoxic effects against certain cancer cell lines .

Several methods have been developed for synthesizing 3,6-diamino-9H-xanthen-9-one:

  • From 3-Acetamidophenol: A common synthetic route involves starting from 3-acetamidophenol, which is reacted under specific conditions to yield the desired xanthene derivative .
  • One-Pot Synthesis: Efficient one-pot synthesis methods have been reported that simplify the process by combining multiple reaction steps into a single reaction vessel .
  • Redox Cycling: Another innovative approach utilizes stepwise chemical redox cycling to convert pyronine derivatives into xanthenes, including 3,6-diamino-9H-xanthen-9-one .

These methods highlight the versatility of synthetic strategies available for producing this compound.

3,6-Diamino-9H-xanthen-9-one has several notable applications:

  • Fluorescent Dyes: Its strong fluorescent properties make it suitable for use as a dye in various imaging techniques.
  • Biological Probes: The compound is being explored as a potential probe for biological studies due to its ability to interact with biomolecules.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in the development of new materials and pharmaceuticals .

Interaction studies involving 3,6-diamino-9H-xanthen-9-one focus on its binding affinity with different biomolecules. These studies are crucial for understanding how the compound can be utilized in drug development and biological imaging. For example, research has shown that it can interact with DNA and proteins, which may lead to applications in targeted therapy or diagnostic imaging .

Several compounds share structural similarities with 3,6-diamino-9H-xanthen-9-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,6-Dihydroxy-9H-xanthen-9-oneHydroxy derivativeContains hydroxyl groups instead of amino groups
3-Amino-9H-xanthen-9-oneAmino derivativeHas only one amino group
3,6-Bis(dimethylamino)-9H-xanthen-9-oneDimethylamino derivativeEnhanced solubility and reactivity
Pyronine BPyronine derivativeExhibits distinct photochemical properties

The uniqueness of 3,6-diamino-9H-xanthen-9-one lies in its dual amino functionality combined with the xanthene framework, allowing for diverse chemical reactivity and potential applications not fully realized by its analogs .

The synthesis of 3,6-diamino-9H-xanthen-9-one was first reported in 1968 by Staab et al., who utilized classical condensation reactions to construct the xanthene framework. Early methodologies relied on nitro-group reductions and cyclization steps, which limited scalability. The compound gained renewed interest in the 2000s with the advent of cross-coupling techniques, enabling efficient functionalization of its amino groups. For instance, Bacon and Lindsay’s 1958 work on nitrophenanthrene synthesis provided foundational strategies later adapted for xanthenone derivatives.

Positioning within Xanthone Chemistry Framework

Xanthones are oxygenated heterocycles with a dibenzo-γ-pyrone structure, and 3,6-diamino-9H-xanthen-9-one occupies a unique niche due to its electron-rich amino substituents. Unlike simpler xanthones, its dual amino groups enable participation in hydrogen bonding and π-π stacking interactions, making it ideal for supramolecular applications. Comparative studies show its fluorescence quantum yield (Φ = 0.45) exceeds that of unsubstituted xanthones (Φ = 0.12–0.25), underscoring its photochemical advantages.

Table 1: Key Properties of Selected Xanthone Derivatives

CompoundSubstitution PatternFluorescence ΦApplication Domain
XanthoneNone0.12UV stabilizers
3-Aminoxanthen-9-oneMono-amino0.28Sensors
3,6-Diamino-9H-xanthen-9-oneDual-amino0.45Anion receptors, Antimicrobials

Structural Classification and Nomenclature Evolution

The IUPAC name 3,6-diamino-9H-xanthen-9-one reflects its substitution pattern and ketone functionality (CAS 71641-67-3). Crystallographic analyses reveal a nearly planar core (dihedral angle < 5°) with amino groups oriented at 120° relative to the xanthene plane. The molecule’s resonance structures delocalize electron density across the conjugated system, enhancing stability. Nomenclature revisions in the 1990s standardized numbering to prioritize the ketone oxygen as position 9, resolving earlier inconsistencies in benzophenone-derived naming.

Significance in Contemporary Chemical Research

Recent work highlights three key applications:

  • Anion Recognition: 3,6-Diamino-9H-xanthen-9-one serves as a scaffold for bis-urea receptors capable of binding phosphate anions with Kd values ≤ 10⁻⁶ M.
  • Antimicrobial Agents: Alkylation of the amino groups yields derivatives (e.g., XT17) with potent activity against methicillin-resistant Staphylococcus aureus (MIC = 0.39 μg/mL).
  • Photodynamic Therapy: Amino-directed conjugation with porphyrins enhances singlet oxygen generation efficiency by 40% compared to non-aminated analogs.

Classical Synthetic Approaches

Literature Methods for Parent Compound Synthesis

Classical routes to 3,6-diamino-9H-xanthen-9-one often involve cyclodehydration of 2,2’-dihydroxybenzophenone precursors. For instance, the Grover, Shah, and Shah reaction facilitates the formation of the xanthone core via acid-catalyzed intramolecular cyclization [2]. In a representative procedure, pyronin Y (7.40 g, 24.4 mmol) is treated with sodium phosphate tribasic dodecahydrate (18.6 g, 48.8 mmol) in a 250-mL round-bottomed flask under reflux conditions, yielding 3,6-bis(dimethylamino)-9H-xanthen-9-one after filtration and purification [1]. This method highlights the reliance on benzophenone intermediates, which are subsequently oxidized or reduced to achieve the desired substitution pattern.

Precursor-Based Synthetic Strategies

Precursor-based strategies leverage readily available xanthones or xanthenes for functionalization. Pyronin Y, a xanthene dye, serves as a key starting material for synthesizing 3,6-diamino derivatives through redox cycling [1]. Reduction of pyronin Y with sodium dithionite under basic conditions generates the leuco form, which is then oxidized back to the xanthone structure. This stepwise approach ensures precise control over the introduction of amino groups at the 3- and 6-positions, albeit with moderate yields due to competing side reactions [1] [2].

Advanced Synthetic Methodologies

One-Pot Synthesis Strategies

Modern one-pot methodologies streamline the synthesis of 3,6-diamino-9H-xanthen-9-one by combining multiple steps into a single reaction vessel. A base-promoted tandem reaction of 3-(1-alkynyl)chromones with acetonitriles under microwave irradiation exemplifies this approach [5]. The process involves Michael addition, cyclization, and 1,2-addition, culminating in amino-substituted xanthones with high regioselectivity. This method eliminates the need for transition metal catalysts and reduces purification steps, achieving yields exceeding 85% in under 90 minutes [5].

Green Chemistry Approaches for Sustainable Synthesis

Green synthesis techniques prioritize environmental sustainability. A notable example employs a TiO2-carbon nanotube (CNT) nanocomposite catalyst in aqueous media to condense dimedone, aldehydes, and 3,4-methylenedioxyphenol into tetrahydroxanthen-9-one derivatives [6]. The catalyst’s recyclability (up to five cycles without loss of activity) and the use of water as a solvent align with green chemistry principles, achieving yields of 92–98% at 80°C [6]. Such methods reduce reliance on hazardous organic solvents and energy-intensive conditions.

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates reaction kinetics. In the synthesis of amino-substituted xanthones, microwave-assisted one-pot reactions reduce processing times from hours to minutes while maintaining high yields [5] [6]. For instance, irradiating a mixture of 3-(1-alkynyl)chromones and acetonitriles at 100°C for 15 minutes facilitates rapid cyclization and functionalization, demonstrating the method’s efficiency for scalable production [5].

Key Chemical Transformations

SNAr Reactions with Primary/Secondary Amines

The electron-deficient xanthone scaffold undergoes SNAr reactions with amines, enabling the introduction of diverse substituents. Treatment of 3,6-dichloro-9H-xanthen-9-one with primary amines like methylamine in dimethylformamide (DMF) at 120°C replaces chlorine atoms with amino groups [2]. Secondary amines, such as piperidine, require longer reaction times (24–48 hours) but achieve comparable substitution efficiency [2]. These reactions are pivotal for tailoring the compound’s electronic and steric properties.

Derivatization through the Xanthone Scaffold

Derivatization strategies exploit the xanthone core’s reactivity to synthesize analogs. Electrophilic substitution at the 1- and 8-positions introduces halogens or nitro groups, which serve as handles for further functionalization [2]. For example, nitration followed by reduction yields 1,8-diamino derivatives, expanding the compound’s utility in coordination chemistry and sensor design [2].

Conversion Pathways to Rhodamines and Rosamines

3,6-Diamino-9H-xanthen-9-one serves as a precursor to rhodamines and rosamines through redox cycling. Reduction with sodium borohydride converts the xanthone to its xanthene form, which is subsequently oxidized to rhodamine derivatives [1]. Alternatively, condensation with resorcinol derivatives under acidic conditions produces rosamines, fluorescent dyes used in bioimaging [1] [2]. These pathways underscore the compound’s versatility in generating functionally diverse materials.

Position-Selective Modifications

Amino Group Functionalization Strategies

The amino groups at positions 3 and 6 of the xanthone core represent the most reactive sites for structural modifications. These primary amino groups can undergo various functionalization reactions, including alkylation, acylation, and reductive amination processes [1] [2]. The electron-donating nature of the amino groups significantly influences the electronic properties of the xanthone system, making them ideal targets for systematic structural modifications.

Alkylation reactions of the amino groups can be accomplished using alkyl halides in the presence of base catalysts. The methylation of 3,6-diamino-9H-xanthen-9-one using methyl iodide and sodium hydride in tetrahydrofuran yields 3,6-bis(dimethylamino)-9H-xanthen-9-one in yields ranging from 47% to 97%, depending on the specific reaction conditions employed [3] [4]. This transformation typically requires reflux conditions for 18 hours or elevated temperatures of 200°C for 20 hours under pressure conditions.

Reductive amination represents another powerful strategy for amino group functionalization. This approach involves the formation of an imine intermediate through condensation with carbonyl compounds, followed by reduction to yield the corresponding N-substituted derivative. The reaction of 3,6-diamino-9H-xanthen-9-one with appropriate aldehydes in the presence of sodium triacetoxyborohydride in tetrahydrofuran allows for the introduction of various substituents at the nitrogen atoms [5]. The reaction typically proceeds under mild conditions at room temperature for 12 hours, providing moderate to good yields of the desired products.

Acylation reactions of the amino groups can be performed using acyl chlorides or anhydrides under basic conditions. These reactions lead to the formation of amide derivatives, which exhibit different electronic and steric properties compared to their alkylated counterparts. The presence of the carbonyl group in the amide linkage introduces additional opportunities for hydrogen bonding and electronic interactions, potentially enhancing biological activity and selectivity [2].

Carbonyl Group Transformations

The carbonyl group at position 9 of the xanthone core provides another site for chemical modification. This electrophilic center can undergo various transformations, including reduction, thionation, and oxime formation reactions. Each of these modifications significantly alters the electronic properties and potential biological activities of the resulting derivatives.

Reduction of the carbonyl group using sodium borohydride or lithium aluminum hydride yields the corresponding alcohol derivatives. These compounds, known as xanthene derivatives, exhibit different physicochemical properties compared to their parent xanthones. The reduction typically proceeds under mild conditions in protic solvents, with yields ranging from 60% to 85% depending on the specific reducing agent and reaction conditions employed [6].

Thionation of the carbonyl group using Lawesson's reagent or phosphorus pentasulfide leads to the formation of thioxanthone derivatives. These sulfur-containing analogs exhibit enhanced electron-accepting properties and altered photophysical characteristics. The thionation reaction typically requires elevated temperatures and inert atmosphere conditions to prevent oxidation of the sulfur-containing products [7].

Oxime formation through reaction with hydroxylamine hydrochloride provides access to nitrogen-containing derivatives with potential biological activities. The oxime derivatives can serve as precursors for further transformations, including reduction to primary amines or cyclization to heterocyclic systems. The reaction typically proceeds under mildly acidic conditions in aqueous or alcoholic media, with yields ranging from 70% to 90% [8].

N-Substituted Derivatives

N,N-Dimethylamino and N,N-Diethylamino Derivatives

The development of N,N-dimethylamino and N,N-diethylamino derivatives represents a significant advancement in xanthone chemistry. These tertiary amine derivatives exhibit enhanced electron-donating properties and improved solubility characteristics compared to their primary amino precursors. The 3,6-bis(dimethylamino)-9H-xanthen-9-one derivative has been extensively studied and can be synthesized through multiple synthetic routes [9] [3].

The synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one can be accomplished through a stepwise chemical redox cycling process starting from pyronin Y. This method involves the treatment of pyronin Y with sodium phosphate tribasic dodecahydrate in aqueous conditions, followed by iodine oxidation to yield the desired product in 53% yield [9]. Alternative synthetic approaches include the direct methylation of 3,6-diamino-9H-xanthen-9-one using methyl iodide and sodium hydride in tetrahydrofuran, which provides yields of 47% under reflux conditions [3].

The 3,6-bis(diethylamino)-9H-xanthen-9-one derivative can be synthesized through nucleophilic substitution reactions using 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) as the starting material. Treatment with diethylamine in dimethyl sulfoxide at 90°C for 20 hours yields the desired product in 29% yield [10]. The lower yield observed for the diethylamino derivative compared to the dimethylamino analog is attributed to increased steric hindrance associated with the larger ethyl groups.

Both dimethylamino and diethylamino derivatives exhibit enhanced fluorescence properties compared to their parent compound. The electron-donating nature of the tertiary amine groups results in bathochromic shifts in the absorption and emission spectra, making these compounds valuable as fluorescent probes and dyes [11]. The 3,6-bis(dimethylamino)-9H-xanthen-9-one derivative exhibits strong fluorescence with quantum yields exceeding 0.8 in organic solvents.

Cyclic Amine Substitutions (Pyrrolidinyl, Piperidinyl, Azetidinyl)

Cyclic amine substitutions represent an important class of modifications that introduce conformational constraints and potentially enhance biological activities. The incorporation of pyrrolidinyl, piperidinyl, and azetidinyl groups at positions 3 and 6 of the xanthone core provides access to derivatives with unique structural and electronic properties.

The synthesis of 3,6-di(piperidin-1-yl)-9H-xanthen-9-one can be accomplished through nucleophilic substitution reactions using 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) as the electrophilic starting material. Treatment with piperidine in dimethyl sulfoxide at 90°C for 20 hours yields the desired product in yields ranging from 33% to 82%, depending on the specific reaction conditions employed [10]. The relatively high yields observed for piperidinyl substitution reflect the optimal balance between nucleophilicity and steric hindrance associated with the six-membered ring system.

The 3,6-di(pyrrolidin-1-yl)-9H-xanthen-9-one derivative exhibits lower synthetic yields compared to its piperidinyl analog, with typical yields ranging from 21% to 45%. This reduced efficiency is attributed to the increased ring strain and conformational constraints associated with the five-membered pyrrolidine ring system [12]. Despite the lower yields, pyrrolidinyl derivatives often exhibit enhanced biological activities due to their more rigid conformational profiles.

The synthesis of 3,6-di(azetidin-1-yl)-9H-xanthen-9-one requires more forcing conditions due to the increased ring strain associated with the four-membered azetidine ring. The reaction typically employs azetidine hydrochloride and potassium hydroxide under high-pressure conditions at 150°C for 48 hours, yielding the desired product in 76% yield [4]. The successful synthesis of azetidinyl derivatives demonstrates the versatility of the xanthone scaffold for accommodating highly strained ring systems.

Cyclic amine substitutions generally result in derivatives with enhanced metabolic stability and altered pharmacokinetic properties. The conformational constraints imposed by the cyclic structures can lead to increased binding affinity for specific biological targets and improved selectivity profiles. These derivatives have shown promise in various biological applications, including antimicrobial and anticancer activities [12].

Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one

The synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one represents a landmark achievement in xanthone chemistry, as this compound serves as a key intermediate for the preparation of numerous fluorescent dyes and biological probes. Multiple synthetic routes have been developed to access this important compound, each offering distinct advantages and limitations.

An alternative synthetic approach involves the direct methylation of 3,6-diamino-9H-xanthen-9-one using methyl iodide and sodium hydride in tetrahydrofuran. This method requires careful control of reaction conditions to prevent over-alkylation and side product formation. The reaction typically proceeds under reflux conditions for 18 hours, yielding the desired product in 47% yield [3]. The relatively modest yield reflects the competing reactions that can occur during the methylation process, including N-alkylation at different sites and potential O-alkylation of the carbonyl group.

A more recent method involves the use of 3,6-difluoroxanthone as the starting material, which undergoes nucleophilic substitution with dimethylamine under basic conditions. This approach can be performed using either conventional heating at 200°C for 24 hours or high-pressure conditions at 200°C for 20 hours, yielding the desired product in 91% to 97% yield [4]. The high yields achieved with this method reflect the enhanced electrophilicity of the fluorine atoms, which facilitate nucleophilic substitution reactions.

The 3,6-bis(dimethylamino)-9H-xanthen-9-one derivative exhibits exceptional fluorescence properties, with absorption maxima typically observed around 540 nanometers and emission maxima around 560 nanometers in organic solvents. The compound demonstrates high quantum yields and excellent photostability, making it an ideal candidate for fluorescence-based applications in biological imaging and sensing [13].

Ring System Modifications

Heterocyclic Variants

The development of heterocyclic variants of the xanthone core represents a significant advancement in expanding the structural diversity and potential applications of this important class of compounds. These modifications involve the incorporation of different heteroatoms or the replacement of portions of the xanthone framework with alternative heterocyclic systems, leading to compounds with altered electronic properties and biological activities.

One notable class of heterocyclic variants involves the incorporation of nitrogen atoms into the xanthone framework, yielding azaxanthone derivatives. These compounds retain the basic tricyclic structure while introducing additional sites for hydrogen bonding and metal coordination. The synthesis of azaxanthone derivatives typically involves the use of aminopyridine or aminopyrimidine precursors in cyclization reactions similar to those employed for conventional xanthone synthesis [7].

Pyrano[2,3-c:6,5-c]dipyrazol-4-ones represent another important class of heterocyclic analogs that can be considered as xanthone-like structures. These compounds feature pyrazole rings fused to a central pyranone core, providing a scaffold that mimics many of the electronic properties of xanthones while offering enhanced opportunities for substitution and functionalization. The synthesis of these compounds involves the reaction of 2-pyrazolin-5-ones with ortho-haloheteroarene carbonyl chlorides under basic conditions, followed by cyclization to form the fused ring system [7].

Thioxanthone derivatives, where the oxygen bridge is replaced by sulfur, represent another important class of heterocyclic variants. These compounds exhibit enhanced electron-accepting properties and altered photophysical characteristics compared to their oxygen-containing analogs. The synthesis of thioxanthone derivatives can be accomplished through the treatment of xanthone precursors with sulfur-containing reagents such as Lawesson's reagent or phosphorus pentasulfide under elevated temperature conditions [7].

The incorporation of selenium or tellurium atoms into the xanthone framework has also been explored, yielding compounds with unique electronic and photophysical properties. These heavy atom analogs exhibit enhanced intersystem crossing rates and altered emission characteristics, making them valuable for applications in photodynamic therapy and fluorescence imaging [14].

Spirocyclic Xanthene-Based Systems

Spirocyclic xanthene-based systems represent a fascinating class of compounds that combine the electronic properties of xanthenes with the three-dimensional structural features of spiro compounds. These systems typically feature a quaternary carbon center that serves as a connection point between the xanthene core and additional ring systems, creating compounds with unique conformational and electronic properties.

The most extensively studied spirocyclic xanthene derivative is spiro[fluorene-9,9′-xanthene], which features a fluorene unit connected to the xanthene core through a spiro linkage at the 9-position. This compound exhibits remarkable properties as a hole-transport material in photovoltaic applications, with excellent charge mobility and thermal stability [15] [16]. The synthesis of spiro[fluorene-9,9′-xanthene] derivatives can be accomplished through one-pot synthetic routes that involve the reaction of fluorene precursors with xanthone derivatives under acidic conditions.

The spirocyclic structure imparts several advantageous properties to these compounds, including enhanced thermal stability, improved solubility in organic solvents, and altered electronic properties. The three-dimensional structure prevents close packing in the solid state, reducing intermolecular interactions that can lead to emission quenching in concentrated solutions or solid films [17].

Spirocyclic xanthene-based fluorescent probes have been developed for biological applications, taking advantage of the unique properties of the spiro linkage. These compounds can exist in equilibrium between a closed, non-fluorescent spirocyclic form and an open, fluorescent xanthene form. The position of this equilibrium can be controlled by external factors such as pH, metal ion concentration, or enzymatic activity, making these compounds valuable as responsive fluorescent probes [14].

The development of spirocyclic xanthene-based systems has also led to the creation of novel macrocyclic compounds that incorporate multiple xanthene units connected through spiro linkages. These macrocycles exhibit unique host-guest properties and can serve as selective binding agents for specific molecular targets. The synthesis of these complex systems typically involves multi-step procedures that require careful control of reaction conditions to ensure proper cyclization and prevent competing side reactions [17].

XLogP3

2

Dates

Last modified: 08-18-2023

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